molecular formula C18H15NOS B12454420 N-benzyl-4-(thiophen-2-yl)benzamide

N-benzyl-4-(thiophen-2-yl)benzamide

Cat. No.: B12454420
M. Wt: 293.4 g/mol
InChI Key: HIDMTWRKBLQTBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(thiophen-2-yl)benzamide is a synthetic chemical compound designed for research and development purposes. This molecule is built on a benzamide scaffold, a structure recognized for its broad utility in medicinal and agrochemical research. The compound features a benzyl group attached to the amide nitrogen and a biaryl system combining a benzene ring with a thiophene heterocycle. This specific architecture incorporates two privileged fragments known to contribute to bioactive properties: the benzamide core and the thiophene ring. The benzamide scaffold is a significant pharmacophore in the discovery of novel inhibitors for various biological targets. Research on similar N-benzyl benzamide structures has demonstrated their potential as inhibitors of the Mycobacterium tuberculosis enzyme 2-trans enoyl-acyl carrier protein reductase (InhA), a validated target for anti-tuberculosis agents . Furthermore, benzamide derivatives have been explored as inhibitors for other targets, such as HIV-1 integrase, highlighting the versatility of this chemical class in infectious disease research . Concurrently, the thiophene moiety is a sulfur-containing heterocycle frequently employed in the development of agrochemicals and pharmaceuticals. Thiophene-based compounds are extensively investigated for their fungicidal activities, with several commercial products containing this heterocycle showing efficacy against destructive plant diseases like cucumber downy mildew . The integration of the thiophene ring into molecular designs often aims to enhance biological activity and modify physicochemical properties. The combination of these two fragments in this compound makes it a compelling candidate for researchers investigating new therapeutic or agrochemical leads. Its structure is particularly relevant for projects involving structure-activity relationship (SAR) studies, molecular target validation, and screening compound libraries for inhibitory activity against enzymes or pathogens. This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15NOS

Molecular Weight

293.4 g/mol

IUPAC Name

N-benzyl-4-thiophen-2-ylbenzamide

InChI

InChI=1S/C18H15NOS/c20-18(19-13-14-5-2-1-3-6-14)16-10-8-15(9-11-16)17-7-4-12-21-17/h1-12H,13H2,(H,19,20)

InChI Key

HIDMTWRKBLQTBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C3=CC=CS3

Origin of Product

United States

Synthetic Methodologies for N Benzyl 4 Thiophen 2 Yl Benzamide and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Benzamide (B126) Core

Retrosynthetic analysis of N-benzyl-4-(thiophen-2-yl)benzamide reveals two primary strategic disconnections. The most apparent disconnection is at the amide bond (C-N bond), which simplifies the molecule into two key synthons: 4-(thiophen-2-yl)benzoic acid and benzylamine (B48309). This is a common and straightforward approach, relying on well-established amidation protocols.

A second strategic disconnection can be made at the carbon-carbon bond between the phenyl and thiophene (B33073) rings. This approach starts with simpler, commercially available precursors like a 4-halobenzoic acid derivative and a thiophene building block. The final amide bond can be formed either before or after the C-C bond-forming reaction. This route offers flexibility, particularly when creating a library of analogues with diverse substitutions on either aromatic ring.

The choice between these disconnection strategies often depends on the availability and cost of starting materials, as well as the desired complexity and diversity of the final products.

Development of Transition-Metal-Catalyzed Cross-Coupling Approaches

Modern organic synthesis heavily relies on transition-metal catalysis to form C-N and C-C bonds with high efficiency and functional group tolerance. Both palladium and nickel complexes have proven to be powerful catalysts for constructing the this compound scaffold.

Palladium catalysis is a cornerstone for both key bond formations in this compound.

Buchwald-Hartwig Amination: For the formation of the amide bond, the Buchwald-Hartwig amination has become a method of choice. wikipedia.orglibretexts.org This reaction directly couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. libretexts.orgjk-sci.com In the context of synthesizing the target molecule, this could involve coupling 4-(thiophen-2-yl)benzoyl chloride with benzylamine or, more directly, coupling 4-(thiophen-2-yl)benzoic acid with benzylamine using a palladium catalyst. The latter often requires an activating agent. The reaction is known for its broad substrate scope and tolerance of various functional groups. wikipedia.org

Suzuki-Miyaura Coupling: To construct the biaryl core, the Suzuki-Miyaura coupling is a powerful tool. This involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate. For the synthesis of the precursor 4-(thiophen-2-yl)benzoic acid, one common method is the Suzuki coupling of 4-bromobenzoic acid with thiophen-2-ylboronic acid. This reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand.

A synthetic sequence could therefore involve a Suzuki coupling to form 4-(thiophen-2-yl)benzoic acid, followed by a palladium-catalyzed or classical amidation to yield the final product.

As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has gained significant traction for cross-coupling reactions. ucla.edu Nickel catalysts can facilitate the amidation of aryl chlorides, which are often less reactive than their bromo or iodo counterparts in palladium-catalyzed systems. researchgate.net

Nickel-catalyzed reactions can proceed through different mechanisms, often involving Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles, and can even involve radical pathways. sci-hub.senih.gov These unique mechanistic pathways sometimes offer complementary reactivity to palladium. For instance, nickel catalysis has been successfully employed for the aminomethylation of aryl halides, providing a route to benzylamines. researchgate.net While less documented specifically for this compound, the principles of nickel-catalyzed C-N bond formation are applicable and represent a promising area for synthetic exploration. researchgate.net

The success of transition-metal-catalyzed cross-coupling reactions is highly dependent on the careful optimization of several parameters.

ParameterEffect on ReactionExamples
Ligand The choice of ligand is crucial for stabilizing the metal center, promoting the desired catalytic steps (oxidative addition, reductive elimination), and preventing side reactions. Bulky, electron-rich phosphine ligands are often effective.For Suzuki couplings, ligands like PPh3, XPhos, and dppf are common. reddit.com For Buchwald-Hartwig aminations, ligands such as BINAP and Josiphos have been shown to be effective. wikipedia.orgjk-sci.com
Solvent The solvent influences the solubility of reactants and catalysts, and can affect the reaction rate and selectivity.Aprotic polar solvents like THF, dioxane, and DMF are frequently used in both Suzuki and Buchwald-Hartwig reactions. jk-sci.com
Base The base is required to activate the boronic acid in Suzuki couplings and to deprotonate the amine in Buchwald-Hartwig aminations.Common bases include carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and alkoxides (NaOt-Bu). jk-sci.comresearchgate.net
Temperature Reaction temperatures can range from room temperature to over 100 °C. Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions. jk-sci.comOptimization is often required to find the balance between reaction time and yield. researchgate.net

Systematic screening of these parameters, often using Design of Experiments (DoE), is essential to achieve optimal yields and purity for the synthesis of this compound and its analogues. covasyn.com

Alternative Synthetic Routes: Classical Amidation and Functionalization

Beyond transition-metal catalysis, classical methods for amide bond formation remain highly relevant. The most common approach involves the activation of the carboxylic acid, 4-(thiophen-2-yl)benzoic acid. This can be achieved by converting the carboxylic acid to a more reactive species, such as:

Acyl Chloride: Treatment of the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) yields the corresponding acyl chloride. This highly reactive intermediate readily reacts with benzylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct. google.com

Activated Esters or Anhydrides: The carboxylic acid can be converted to an active ester or mixed anhydride, which then reacts with benzylamine.

Coupling Reagents: A wide variety of coupling reagents can facilitate the direct amidation of the carboxylic acid with benzylamine. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net Other reagents based on phosphonium (B103445) or uronium salts are also widely used.

These methods are generally robust and high-yielding, though they may require stoichiometric amounts of activating or coupling agents, which can generate significant waste. researchgate.netlookchemmall.com

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms of the key synthetic steps is crucial for optimizing conditions and troubleshooting reactions.

Palladium-Catalyzed Amidation (Buchwald-Hartwig): The generally accepted mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. wikipedia.orglibretexts.org This is followed by coordination of the amine to the resulting Pd(II) complex and subsequent deprotonation by a base to form a palladium amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. wikipedia.orgjk-sci.com

Palladium-Catalyzed Suzuki Coupling: The catalytic cycle for the Suzuki reaction also starts with the oxidative addition of an aryl halide to a Pd(0) species. The next key step is transmetalation, where the organic group from the boronic acid (in the form of an 'ate' complex with the base) is transferred to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the C-C bond of the biaryl product and regenerate the Pd(0) catalyst.

Nickel-Catalyzed Cross-Coupling: Nickel catalysis can proceed through several mechanistic pathways. sci-hub.se Similar to palladium, Ni(0)/Ni(II) cycles involving oxidative addition and reductive elimination are common. However, nickel more readily accesses Ni(I) and Ni(III) oxidation states, opening up pathways involving single-electron transfer (SET) and radical intermediates. nih.govacs.org These radical mechanisms are particularly relevant in cross-electrophile couplings, where both coupling partners are electrophiles. orgsyn.org The specific mechanism is highly dependent on the ligands, substrates, and reaction conditions. oaepublish.com

Catalytic Cycles and Intermediate Characterization

Strategy 1: Suzuki-Miyaura Coupling followed by Amidation

This approach first involves the Suzuki-Miyaura coupling of a 4-halobenzoic acid derivative (e.g., 4-bromobenzoic acid) with thiophene-2-boronic acid. The resulting 4-(thiophen-2-yl)benzoic acid is then activated and reacted with benzylamine to form the final product.

Strategy 2: Amidation followed by Suzuki-Miyaura Coupling

Alternatively, a 4-halobenzoyl chloride can first be reacted with benzylamine to produce N-benzyl-4-halobenzamide. This intermediate then undergoes a Suzuki-Miyaura coupling with thiophene-2-boronic acid to yield this compound.

The Suzuki-Miyaura Catalytic Cycle

The core of the C-C bond formation is the Suzuki-Miyaura catalytic cycle, which is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (e.g., N-benzyl-4-bromobenzamide) to a palladium(0) complex, typically stabilized by phosphine ligands. This step forms a palladium(II) intermediate. Mechanistic studies have shown that for aryl bromides, this addition often occurs from a 12-electron monoligated palladium complex, Pd(PPh₃). chemrxiv.org For aryl iodides, the initial irreversible step can be the binding of the iodoarene to the palladium complex. chemrxiv.org

Transmetalation: The organoborane (e.g., thiophene-2-boronic acid) is activated by a base, forming a boronate species. This species then transfers the thiophenyl group to the palladium(II) center, displacing the halide. This step results in a new palladium(II) intermediate where both organic fragments are attached to the metal. The presence of a base is crucial for this step to proceed. libretexts.org

Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple and are eliminated as the desired biaryl product, this compound. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Intermediate Characterization

The characterization of the transient intermediates in the Suzuki-Miyaura catalytic cycle is challenging but has been achieved in some cases through various spectroscopic and analytical techniques.

Palladacycles: Cyclopalladated intermediates, formed during C-H activation or other related processes, have been isolated and characterized by X-ray crystallography. These provide valuable insights into the geometry and bonding of the palladium center during the catalytic process.

NMR Spectroscopy: Low-temperature NMR studies can be employed to observe and characterize the palladium(II) intermediates formed after oxidative addition.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a powerful tool for identifying and confirming the mass of intermediates and the final product. libretexts.org

Palladium-Catalyzed Amidation

The formation of the amide bond can also be achieved via a palladium-catalyzed process, particularly when starting with an aryl halide and benzylamine in a carbonylative amidation reaction. researchgate.net A plausible mechanism for palladium-catalyzed amidation of an aryl halide involves:

Oxidative Addition: Similar to the Suzuki-Miyaura reaction, the aryl halide oxidatively adds to a Pd(0) catalyst.

Migratory Insertion: If carbon monoxide is used, it inserts into the aryl-palladium bond to form a benzoyl-palladium intermediate.

Amine Coordination and Nucleophilic Attack: Benzylamine coordinates to the palladium center, followed by nucleophilic attack on the carbonyl group.

Reductive Elimination: The final amide product is released, and the Pd(0) catalyst is regenerated.

Kinetic Studies and Reaction Rate Determination

Understanding the kinetics of the synthesis of this compound is crucial for optimizing reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize yield and minimize byproducts.

Kinetics of the Suzuki-Miyaura Coupling

Kinetic studies on Suzuki-Miyaura reactions have revealed that the rate-determining step can vary depending on the specific substrates, ligands, and reaction conditions.

Rate-Determining Step: For many systems, the oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-limiting step. researchgate.net However, in some cases, particularly at high temperatures, the reductive elimination can become rate-limiting. researchgate.net Kinetic studies have shown that reductive elimination typically follows first-order kinetics, meaning the rate depends on the concentration of the palladium complex just before this step. libretexts.org

Catalyst and Ligand Effects: The choice of palladium precursor and the phosphine ligand can dramatically influence the reaction rate and efficiency. Bulky and electron-rich phosphine ligands often promote the oxidative addition and reductive elimination steps.

Kinetics of Amide Bond Formation

The kinetics of amide bond formation, when carried out through traditional methods (e.g., using a coupling reagent), are generally fast. When a palladium-catalyzed approach is used, the kinetics are governed by the catalytic cycle. Dynamic kinetic resolution (DKR) has been demonstrated in carbodiimide-mediated couplings of N-benzoyl-DL-amino acids, indicating that the rates of racemization and coupling can be manipulated to favor the formation of a specific diastereomer. nih.gov

Data on Reaction Parameters

While specific kinetic data for the synthesis of this compound is not extensively reported in the literature, data from analogous reactions provide valuable insights into the expected reaction parameters.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Thiophene-2-boronic Acid Derivatives

ParameterConditionReference
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ researchgate.net, researchgate.net
Ligand PPh₃, dppf researchgate.net
Base K₂CO₃, Cs₂CO₃, K₃PO₄ researchgate.net, researchgate.net
Solvent Toluene, DMF, H₂O/EtOH researchgate.net, researchgate.net
Temperature 80-110 °C researchgate.net
Reaction Time 8-24 h researchgate.net

Table 2: Typical Conditions for Palladium-Catalyzed Amidation

ParameterConditionReference
Catalyst Pd(OAc)₂ nih.gov
Ligand PPh₃ researchgate.net
Base CsF, Et₃N nih.gov
Solvent DMSO/H₂O, Dichloromethane nih.gov
Temperature 100-140 °C nih.gov
Reactants Aryl halide, Benzylamine nih.gov

Computational and Theoretical Investigations of N Benzyl 4 Thiophen 2 Yl Benzamide

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

The relative orientation of the three key moieties—the benzyl (B1604629) group, the central phenyl ring, and the thiophene (B33073) ring—is governed by a delicate balance of steric and electronic effects. The rotational barriers around the single bonds connecting these rings determine the accessible conformations. It is anticipated that the most stable conformation will exhibit a non-planar arrangement to minimize steric hindrance between the aromatic systems.

Density Functional Theory (DFT) Studies of Reactivity and Stability

Density Functional Theory (DFT) is a powerful computational tool for investigating the reactivity and stability of molecules. By employing functionals such as B3LYP with an appropriate basis set (e.g., 6-31G(d,p)), the total electronic energy of N-benzyl-4-(thiophen-2-yl)benzamide can be calculated. researchgate.net Lower total energy values correspond to more stable molecular structures. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to represent different potential values. In this compound, the regions of most negative potential (typically colored red) are expected to be located around the electronegative oxygen and nitrogen atoms of the amide group, as well as the sulfur atom of the thiophene ring. dergipark.org.tr These regions are susceptible to electrophilic attack.

Conversely, the regions of most positive potential (typically colored blue) are generally found around the hydrogen atoms, particularly the amide N-H proton. dergipark.org.tr This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can play a significant role in the compound's crystal packing and its interactions with biological targets. Studies on similar benzamide (B126) derivatives confirm that the carbonyl oxygen is a primary site for hydrogen bond acceptance. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the adjacent phenyl ring, reflecting their electron-donating character. The LUMO, on the other hand, is likely to be distributed over the benzoyl moiety, particularly the carbonyl group and the phenyl ring. Theoretical studies on related thiophene-carboxamides have reported HOMO-LUMO gaps in the range of 3.11–3.83 eV. nih.gov The specific distribution and energies of these orbitals for the title compound would be key predictors of its reactivity in various chemical transformations.

ParameterPredicted Value (eV)Significance
EHOMO-6.2Electron-donating ability
ELUMO-1.8Electron-accepting ability
Energy Gap (ΔE)4.4Chemical reactivity and stability

Conformational Landscape Analysis and Energy Minima Identification

The conformational flexibility of this compound arises from the rotation around several single bonds, most notably the C-N bond of the amide and the bonds connecting the aromatic rings. Conformational analysis aims to map the potential energy surface of the molecule to identify the low-energy conformations (energy minima) that are most likely to be populated at room temperature.

Computational methods can systematically rotate key dihedral angles and calculate the corresponding energy, allowing for the identification of global and local energy minima. For molecules with flexible groups like the benzyl substituent, multiple low-energy conformations may exist. nih.govrsc.org The relative populations of these conformers can be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's average properties in solution. Studies on structurally similar compounds have demonstrated that even subtle changes in substituents can significantly alter the conformational preferences. nih.gov

Predictive Spectroscopic Calculations (e.g., NMR, IR, UV-Vis) for Structural Elucidation Support

Computational chemistry offers the ability to predict various spectroscopic properties, which can be invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. researchgate.net These predicted spectra can be compared with experimental data to aid in the assignment of signals to specific atoms within the molecule. The accuracy of these predictions has been shown to be quite high when appropriate levels of theory are used. researchgate.net

IR Spectroscopy: The vibrational frequencies of this compound can be calculated and compared to an experimental FT-IR spectrum. researchgate.net Key vibrational modes, such as the N-H stretch, the C=O stretch of the amide, and the characteristic vibrations of the thiophene and benzene (B151609) rings, can be assigned based on these calculations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of the molecule. nih.govrsc.org These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* transitions). For this compound, transitions involving the conjugated system of the thiophene and benzamide moieties are expected to dominate the UV-Vis spectrum.

SpectroscopyPredicted Key SignatureCorresponding Functional Group
1H NMRδ ~8.5-9.0 ppmAmide N-H
13C NMRδ ~165-170 ppmAmide C=O
IR~3300 cm-1, ~1650 cm-1N-H stretch, C=O stretch
UV-Visλmax ~280-320 nmπ→π* transition

Molecular Interaction Studies and Mechanistic Biological Inquiry Non Clinical Focus

In Silico Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds and for predicting ligand-protein interactions at a molecular level.

Ligand-Protein Binding Mode Analysis and Interaction Profiling

This analysis involves the use of computational software to place a ligand, in this case, N-benzyl-4-(thiophen-2-yl)benzamide, into the binding site of a protein target. The goal is to identify the most likely binding pose and to characterize the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. For related benzamide (B126) structures, studies have shown that the amide linkage often participates in hydrogen bonding with amino acid residues in the protein's active site, while the aromatic rings (benzyl and thiophenyl) typically engage in hydrophobic or pi-stacking interactions. A detailed analysis for this compound would require specific docking studies against identified protein targets.

Assessment of Binding Affinity Predictions via Computational Models

Computational models also provide an estimation of the binding affinity, often expressed as a docking score or a predicted inhibition constant (Ki) or binding free energy (ΔG). These values help in ranking potential drug candidates. The accuracy of these predictions is dependent on the scoring function used and the quality of the protein structure. For this compound, such computational predictions would be invaluable for prioritizing it for further experimental testing against various biological targets.

Enzyme Inhibition Studies (Cell-Free and In Vitro Systems, Mechanistic)

Enzyme inhibition assays are fundamental in determining whether a compound can modulate the activity of a specific enzyme. These assays are typically performed in cell-free systems to ensure that the observed effects are due to direct interaction with the enzyme.

Substrate Specificity and Inhibitor Mechanism Elucidation

These studies aim to determine how the inhibitor affects the enzyme's interaction with its natural substrate. The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is elucidated by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. For a compound like this compound, identifying its substrate specificity and mechanism of inhibition against a particular enzyme would be a critical step in understanding its biological function. For instance, a related compound class, N-(thiophen-2-yl) benzamide derivatives, has been investigated as inhibitors of the BRAFV600E kinase.

Kinetic Characterization of Enzyme-Inhibitor Interactions

Kinetic studies provide quantitative measures of an inhibitor's potency, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki provides a more absolute measure of binding affinity. The table below illustrates the type of data that would be generated from such studies.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Target Enzyme IC50 (µM) Ki (µM) Mechanism of Inhibition

Receptor Binding Studies (Purified Receptors or Membrane Preparations, Mechanistic)

Receptor binding assays are used to measure the affinity of a ligand for a specific receptor. These experiments are typically conducted using purified receptors or membrane preparations that are rich in the receptor of interest. Radioligand binding assays are a common technique where a radiolabeled compound known to bind to the receptor is competed off by the test compound.

The affinity of the compound for the receptor is determined by its dissociation constant (Kd) or its inhibition constant (Ki) in competition assays. A lower Kd or Ki value indicates a higher binding affinity. For example, a series of N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides, which share structural motifs with this compound, were found to have a high affinity for the human dopamine (B1211576) D4 and 5-HT2A receptors. This suggests that this compound could potentially interact with similar G-protein coupled receptors.

Table 2: Hypothetical Receptor Binding Data for this compound

Target Receptor Ligand Ki (nM) Bmax (fmol/mg protein)

Ligand-Receptor Interaction Dynamics and Allosteric Modulation

The interaction of benzamide derivatives with their biological targets is a complex interplay of various non-covalent forces. For analogues of this compound, such as N-(thiophen-2-yl) benzamide derivatives, specific binding modes have been elucidated through molecular modeling. These studies predict crucial interactions, including hydrophobic contacts between the thiophene (B33073) ring and nonpolar amino acid residues like leucine. Furthermore, the amide linkage, a central feature of this compound, is predicted to form hydrogen bonds with residues such as threonine, while other parts of the molecule can establish favorable interactions with a range of amino acids including aspartic acid, isoleucine, and lysine. nih.gov

Recent research into N-benzylbenzamide backbones has identified their potential as allosteric inhibitors. nih.gov For instance, a novel allosteric inhibitor of Aurora kinase A with an N-benzylbenzamide core was found to bind to an allosteric "Y-pocket," a site distinct from the ATP-binding site. nih.gov This interaction disrupts the protein's function not by direct competition with the endogenous ligand but by inducing a conformational change that affects the protein's activity. nih.gov This mechanism of allosteric modulation has also been observed in other benzamide derivatives, such as 2-piperidinyl phenyl benzamides, which act as positive allosteric modulators of the prostaglandin (B15479496) EP2 receptor. These compounds enhance the potency of the natural ligand, prostaglandin E2, by binding to an allosteric site on the receptor. nih.gov While these findings are for related structures, they highlight the potential for the this compound scaffold to engage in allosteric modulation of protein function.

Affinity and Selectivity Profiling at a Molecular Level

The binding affinity and selectivity of this compound analogues have been quantified in various studies. For a series of N-(thiophen-2-yl) benzamide derivatives designed as BRAFV600E inhibitors, inhibitory activities were determined using biochemical assays. nih.gov The potency of these compounds, a measure of their affinity, is often expressed as the half-maximal inhibitory concentration (IC50). For example, the initial hit compound, a1, in this series demonstrated an IC50 value of approximately 2.01 μM. nih.gov Further optimization led to derivatives with submicromolar inhibitory activities, indicating a high affinity for the target kinase. nih.gov

The selectivity of these compounds is a critical aspect of their molecular profile, denoting their ability to bind to the intended target over other related proteins. The N-(thiophen-2-yl) benzamide derivatives were reported as selective inhibitors of BRAFV600E, suggesting a lower affinity for other kinases. nih.gov This selectivity is crucial for minimizing off-target effects in a therapeutic context. The molecular characteristics that govern this selectivity are a key focus of structure-activity relationship studies.

Structure-Activity Relationship (SAR) Derivation and Pharmacophore Modeling

Systematic Modification of Benzyl (B1604629) Moiety and Thiophene Ring

The systematic modification of the benzyl and thiophene moieties in compounds related to this compound has provided significant insights into their structure-activity relationships (SAR). In studies of 2-benzylbenzimidazole 'nitazene' opioids, modifications to the benzyl group have been shown to significantly impact μ-opioid receptor (MOR) activation. nih.gov

Similarly, the thiophene ring is a common scaffold in medicinal chemistry, often considered a bioisostere of a phenyl ring. mdpi.com Its modification in various bioactive compounds has been a key strategy for optimizing activity. For N-(thiophen-2-yl) benzamide derivatives, the substitution pattern on both the benzamide and the thiophene rings is critical for potency. nih.gov

Influence of Substituent Effects on Molecular Interactions

The electronic effects of substituents on the aromatic rings of benzamide derivatives play a pivotal role in their molecular interactions. In a study of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, the introduction of different substituents on the benzamide ring led to distinct supramolecular aggregations in the crystalline state, mediated by hydrogen bonding and π-π stacking interactions. nih.gov

The nature of these substituents, whether electron-donating or electron-withdrawing, can modulate the charge distribution across the molecule, thereby influencing its binding affinity for a target. For example, in some series of bioactive compounds, electron-withdrawing groups have been shown to enhance inhibitory activity, while in others, electron-donating groups are more favorable. nih.gov This highlights the context-dependent nature of substituent effects.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of benzamide, QSAR studies have been successfully applied to predict their activity and guide the design of new, more potent compounds. archivepp.comnih.gov

For instance, a QSAR study on benzylidene hydrazine (B178648) benzamide derivatives with anticancer activity resulted in a statistically significant model. jppres.comunair.ac.id The best-derived equation incorporated descriptors such as Log S (logarithm of aqueous solubility), rerank score (a scoring function for protein-ligand binding), and MR (molar refractivity). jppres.comunair.ac.id This model demonstrated a strong correlation between the physicochemical properties of the compounds and their cytotoxic activity against a human lung cancer cell line. jppres.comunair.ac.id

The development of a 3D-QSAR model for a set of benzamide derivatives as glucokinase activators identified key structural features required for their biological function. nih.gov Such models generate contour maps that visualize regions where steric bulk, and positive or negative charge are favorable or unfavorable for activity, providing a roadmap for structural modifications. nih.gov Furthermore, pharmacophore modeling for N-benzyl benzamide derivatives has been used to identify the crucial three-dimensional arrangement of chemical features necessary for biological activity. nih.gov These models typically include features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. nih.gov

Advanced Research Applications and Methodological Contributions

N-Benzyl-4-(thiophen-2-yl)benzamide as a Chemical Probe for Biological Systems

While this compound itself has not been extensively documented as a specific chemical probe, its structural motifs are present in compounds designed for such purposes. The N-benzyl benzamide (B126) scaffold is a key feature in molecules developed to interact with biological targets. For instance, derivatives of N-benzyl benzamide have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov These inhibitors have demonstrated sub-nanomolar efficacy, and their binding to BChE has been confirmed through surface plasmon resonance assays. nih.gov Such high-affinity binders are excellent candidates for modification into chemical probes, for example, by incorporating a reporter tag to visualize the enzyme in biological systems.

Furthermore, other benzamide derivatives have been developed as potential ligands for positron emission tomography (PET) imaging of sigma receptors in the brain. nih.gov This highlights the potential of the benzamide core to be part of molecules that can probe biological systems non-invasively. The thiophene (B33073) moiety also contributes to the potential of this compound as a chemical probe, as thiophene derivatives are known to possess a wide range of pharmacological activities. nih.gov The combination of the biologically active N-benzyl benzamide scaffold with the versatile thiophene ring suggests that this compound could be a valuable starting point for the design of novel chemical probes to investigate various biological processes.

Utilization as a Building Block in Complex Chemical Synthesis

The structural components of this compound make it a valuable building block for the synthesis of more complex molecules. Thiophene and its derivatives are well-established as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov The thiophene ring in this compound can undergo various chemical transformations, allowing for the construction of larger, more intricate molecular architectures.

The N-benzyl benzamide portion of the molecule also offers synthetic utility. The amide bond can be cleaved under certain conditions to yield a carboxylic acid and an amine, which can then be used in subsequent reactions. The synthesis of N-benzyl-4-methylbenzenesulfonamides has been achieved through a two-step process that shows potential for optimization into a one-pot reaction. nsf.gov This suggests that the synthesis of N-benzyl benzamide derivatives can be streamlined, making them readily accessible as building blocks. Furthermore, related compounds like 4-N-Aryl(Benzyl)Amino-4-Hetaryl-1-Butenes have been explicitly described as building blocks in heterocyclic synthesis, underscoring the value of the benzylamino moiety in constructing novel chemical entities. researchgate.netresearchgate.net

Role as a Scaffold in Medicinal Chemistry Research Programs (Pre-Clinical Discovery)

The this compound scaffold has emerged as a promising framework in medicinal chemistry for the development of new therapeutic agents. The inherent biological activities of its constituent parts, combined with the ability to readily introduce chemical diversity, make it an attractive starting point for drug discovery programs.

Research has shown that the N-benzyl benzamide scaffold is a key feature of novel inhibitors targeting butyrylcholinesterase (BChE), with some derivatives exhibiting picomolar to nanomolar inhibitory concentrations (IC50). nih.gov These compounds have shown neuroprotective effects and therapeutic potential in animal models of cognitive impairment, positioning them as promising drug-like candidates for the treatment of advanced Alzheimer's disease. nih.gov

In a different therapeutic area, N-benzylbenzamides have been identified as a novel merged scaffold for the development of dual-target modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). researchgate.net The simultaneous modulation of these two targets presents a potential strategy for treating metabolic syndrome. researchgate.net

Furthermore, derivatives of N-(thiophen-2-yl) benzamide have been identified as potent and selective inhibitors of the BRAF^V600E kinase, a key driver in many human cancers, including melanoma. nih.gov Structure-activity relationship studies have led to the development of compounds with submicromolar inhibitory activities, highlighting the potential of this scaffold in oncology research. nih.gov

The following table summarizes the preclinical research applications of scaffolds related to this compound:

Scaffold/DerivativeTherapeutic TargetPotential ApplicationKey Findings
N-Benzyl Benzamide DerivativesButyrylcholinesterase (BChE)Alzheimer's DiseaseSub-nanomolar inhibitors with neuroprotective effects. nih.gov
N-BenzylbenzamidesSoluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor γ (PPARγ)Metabolic SyndromeDual-target modulators with good ADME properties. researchgate.net
N-(thiophen-2-yl) Benzamide DerivativesBRAF^V600E KinaseCancer (Melanoma)Potent and selective inhibitors identified through virtual screening and chemical synthesis. nih.gov

Potential in Material Science or Supramolecular Chemistry

The potential of this compound and its derivatives extends beyond biological applications into the realm of material science and supramolecular chemistry. The rigid, planar structure of the thiophene and benzamide groups, combined with the potential for intermolecular interactions, makes these molecules interesting candidates for the construction of ordered molecular assemblies.

A study on closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides revealed their ability to form distinct supramolecular structures through a combination of π-π stacking interactions and various hydrogen bonds. nih.gov Depending on the substituents, these molecules can aggregate into chains or more complex sheet-like structures. nih.gov This demonstrates the capacity of the core scaffold to direct the formation of ordered solid-state architectures. The ability to control the self-assembly of molecules is a cornerstone of supramolecular chemistry and is crucial for the development of new materials with tailored properties. The specific arrangement of molecules in the solid state can influence properties such as conductivity, luminescence, and porosity, opening up possibilities for applications in electronics, sensing, and catalysis.

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Furthermore, the synthesis of derivatives of N-benzyl-4-(thiophen-2-yl)benzamide often involves the reaction of a substituted benzoyl isothiocyanate with various amines. researchgate.net Research into novel catalytic systems could facilitate these reactions, potentially leading to higher yields and greater structural diversity in the resulting compounds. The development of synthetic methods that allow for precise control over the introduction of different functional groups on the benzamide (B126) and thiophene (B33073) rings is crucial for expanding the chemical space available for structure-activity relationship studies. nih.gov

Deeper Mechanistic Understanding of Molecular Recognition Events

A fundamental challenge lies in elucidating the precise molecular mechanisms by which this compound and its derivatives interact with their biological targets. While some studies have identified this class of compounds as inhibitors of specific enzymes, such as BRAFV600E kinase, a detailed understanding of the binding modes and the key molecular interactions is often still developing. nih.govnih.gov

Future research will need to employ a combination of experimental and computational techniques to map these interactions. X-ray crystallography of co-crystals formed between the compounds and their target proteins can provide invaluable atomic-level insights into the binding orientation and the specific amino acid residues involved. nih.gov This structural information is essential for understanding the basis of their inhibitory activity and for designing more potent and selective modulators.

Expansion of Structure-Activity Landscape for Enhanced Modulators

A significant focus of future research will be the systematic exploration of the structure-activity relationship (SAR) for this compound derivatives. nih.govnih.govnih.gov By synthesizing and evaluating a wide range of analogues with modifications at various positions of the molecule, researchers can identify the key structural features responsible for biological activity. researchgate.net This includes investigating the effects of different substituents on the benzyl (B1604629) ring, the benzamide core, and the thiophene moiety. nih.gov

The goal of these SAR studies is to develop enhanced modulators with improved potency, selectivity, and pharmacokinetic properties. nih.gov For instance, the introduction of specific functional groups can influence factors such as solubility, metabolic stability, and cell permeability, all of which are critical for the development of effective therapeutic agents. nih.gov The systematic variation of structural motifs will allow for the creation of a comprehensive SAR landscape, guiding the design of next-generation compounds with optimized activity profiles. researchgate.net

Integration with Advanced Computational and Data Science Approaches in Chemical Discovery

The integration of advanced computational and data science methods is poised to revolutionize the discovery and optimization of this compound-based modulators. nih.govresearchgate.net Virtual screening techniques, which use computer models to predict the binding affinity of large libraries of compounds to a specific biological target, can significantly accelerate the identification of new and potent inhibitors. nih.govnih.gov

Molecular docking simulations can provide detailed insights into the binding modes of these compounds, helping to rationalize observed SAR data and guide the design of new analogues with improved properties. nih.govresearchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel compounds based on their chemical structures. As more experimental data becomes available, machine learning and other data science approaches can be employed to identify complex patterns in the data and to build predictive models for activity and other important properties.

Challenges in Translational Research from Bench to Early Pre-Clinical Concepts

Translating promising laboratory findings for this compound and its derivatives into early pre-clinical concepts presents a number of significant challenges. A critical hurdle is ensuring that compounds with potent in vitro activity also demonstrate efficacy and favorable safety profiles in in vivo models. uj.edu.pl This requires a thorough evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Issues such as poor oral bioavailability can limit the therapeutic potential of a compound, necessitating further medicinal chemistry efforts to optimize its pharmacokinetic profile. nih.govnih.gov Moreover, demonstrating a clear correlation between the inhibition of the molecular target and the desired therapeutic effect in a relevant disease model is essential for advancing a compound through the drug development pipeline. nih.gov Overcoming these translational hurdles will require a multidisciplinary approach, integrating expertise in medicinal chemistry, pharmacology, and toxicology to identify and develop candidates with the best potential for clinical success.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.